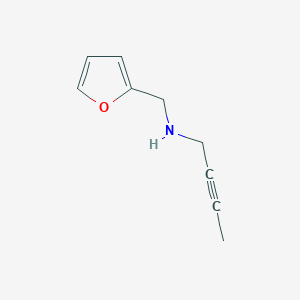
2-(1,3-Dithiolan-2-yl)-4-nitrophenol
Vue d'ensemble
Description
2-(1,3-Dithiolan-2-yl)-4-nitrophenol, also known as DTNP, is a chemical compound used in scientific research for its unique properties. DTNP is a yellow crystalline powder that is soluble in organic solvents and is commonly used as a redox indicator. In
Mécanisme D'action
2-(1,3-Dithiolan-2-yl)-4-nitrophenol is a redox indicator that undergoes a reversible reduction reaction. In the presence of a reducing agent, such as a metal ion or a biological molecule, 2-(1,3-Dithiolan-2-yl)-4-nitrophenol is reduced to a colorless compound. The reduction of 2-(1,3-Dithiolan-2-yl)-4-nitrophenol can be monitored by measuring the absorbance of the solution at a specific wavelength. The redox potential of the system can be calculated from the change in absorbance.
Biochemical and Physiological Effects
2-(1,3-Dithiolan-2-yl)-4-nitrophenol has no known biochemical or physiological effects on living organisms. It is not used as a drug or a therapeutic agent and is solely used in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1,3-Dithiolan-2-yl)-4-nitrophenol is a highly sensitive redox indicator that can be used to measure the redox potential of biological systems. It is easy to use and can be measured using standard laboratory equipment. However, 2-(1,3-Dithiolan-2-yl)-4-nitrophenol has some limitations. It is only useful for measuring the redox potential in a narrow range of values, and it can be affected by other compounds in the system, such as pH and temperature.
Orientations Futures
There are several future directions for the use of 2-(1,3-Dithiolan-2-yl)-4-nitrophenol in scientific research. One area of interest is the development of new dithiolane-based ligands for metal ion coordination. Another area of interest is the use of 2-(1,3-Dithiolan-2-yl)-4-nitrophenol in the study of redox signaling pathways in living organisms. 2-(1,3-Dithiolan-2-yl)-4-nitrophenol may also have potential applications in the development of new redox-based therapies for diseases such as cancer and Alzheimer's disease.
Conclusion
2-(1,3-Dithiolan-2-yl)-4-nitrophenol is a useful redox indicator that has many applications in scientific research. Its unique properties make it a valuable tool for studying redox reactions in biological systems. 2-(1,3-Dithiolan-2-yl)-4-nitrophenol has no known biochemical or physiological effects on living organisms and is not used as a drug or a therapeutic agent. The future directions for the use of 2-(1,3-Dithiolan-2-yl)-4-nitrophenol in scientific research are promising, and it is likely that we will continue to find new applications for this compound in the years to come.
Applications De Recherche Scientifique
2-(1,3-Dithiolan-2-yl)-4-nitrophenol is widely used in scientific research as a redox indicator. It is commonly used to measure the redox potential of biological systems and to study the mechanisms of redox reactions. 2-(1,3-Dithiolan-2-yl)-4-nitrophenol is also used in the synthesis of other compounds, such as dithiolane-based ligands for metal ion coordination.
Propriétés
IUPAC Name |
2-(1,3-dithiolan-2-yl)-4-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S2/c11-8-2-1-6(10(12)13)5-7(8)9-14-3-4-15-9/h1-2,5,9,11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIXIBWXXKRUDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C2=C(C=CC(=C2)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384040 | |
| Record name | 2-(1,3-dithiolan-2-yl)-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dithiolan-2-yl)-4-nitrophenol | |
CAS RN |
261704-15-8 | |
| Record name | 2-(1,3-dithiolan-2-yl)-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![2-Ethoxy-5-[(pyridine-3-carbonyl)-amino]-benzenesulfonyl chloride](/img/structure/B1608079.png)